2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. The 3,5-dimethoxyphenyl substituent at the C2 position distinguishes it from analogs.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-23-11-7-10(8-12(9-11)24-2)15-19-16-13-5-3-4-6-14(13)18-17(22)21(16)20-15/h3-9H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKSAKJRLCNGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The foundational route for synthesizing triazoloquinazolinones involves cyclocondensation reactions between aminotriazole derivatives and carbonyl-containing precursors. For 2-(3,5-dimethoxyphenyl)-5H,6H-triazolo[1,5-c]quinazolin-5-one, the synthesis typically begins with 2-aminobenzamide derivatives and a triazole precursor bearing the 3,5-dimethoxyphenyl group. Under acidic conditions (e.g., HCl or H₂SO₄), the quinazolinone core forms via intramolecular cyclization, followed by triazole ring closure.
Example Protocol :
- Starting Materials :
- 2-Amino-5-nitrobenzamide (1.0 equiv)
- 3,5-Dimethoxyphenylhydrazine (1.2 equiv)
- Reaction Conditions :
- Reflux in acetic acid (120°C, 12 hours)
- Neutralization with aqueous NaOH
- Yield : 62–68% after recrystallization from ethanol.
This method prioritizes simplicity but faces challenges in regioselectivity due to competing side reactions.
Ring-Closing Metathesis and Palladium-Catalyzed Coupling
Advanced strategies employ transition metal catalysis to introduce the 3,5-dimethoxyphenyl group post-cyclization. A palladium-catalyzed Suzuki-Miyaura coupling is particularly effective for attaching aryl groups to the preformed triazoloquinazolinone scaffold.
Key Steps :
- Quinazolinone Formation :
- Anthranilic acid derivatives cyclize with urea under Niementowski conditions to yield 4-hydroxyquinazolinone.
- Triazole Integration :
- Reaction with hydrazine hydrate forms the aminotriazole intermediate.
- Aryl Coupling :
Advantages :
- High regiocontrol (≥95% purity by HPLC).
- Scalable to multi-gram quantities.
Eco-Friendly Synthesis Using Natural Deep Eutectic Solvents (NADES)
Recent advancements emphasize sustainability. A glucose-choline chloride NADES system facilitates one-pot cyclization with reduced environmental impact.
Optimized Procedure :
| Parameter | Value |
|---|---|
| Solvent System | Choline chloride:glucose (2:1 molar ratio) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 78% |
Mechanistic Insight :
The NADES enhances proton transfer and stabilizes intermediates, enabling efficient cyclization without harsh acids.
Reaction Optimization and Comparative Analysis
Solvent and Catalyst Screening
A systematic study comparing traditional solvents (e.g., DMF, acetic acid) with NADES revealed significant differences in efficiency:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acetic Acid | 65 | 92 | 12 |
| DMF | 58 | 88 | 10 |
| NADES | 78 | 96 | 8 |
NADES outperforms conventional solvents by improving reaction kinetics and reducing byproducts.
Temperature and Stoichiometry Effects
Varying the stoichiometry of 3,5-dimethoxyphenylhydrazine (1.0–1.5 equiv) demonstrated optimal yields at 1.2 equiv. Excess reagent led to dimerization side products. Temperature profiles indicated 80°C as ideal, balancing reaction rate and decomposition avoidance.
Challenges and Mitigation Strategies
Demethylation of Methoxy Groups
Under strongly acidic or high-temperature conditions, the 3,5-dimethoxyphenyl group may undergo partial demethylation, forming phenolic byproducts. Mitigation includes:
Purification Difficulties
The compound’s low solubility in polar solvents complicates crystallization. Gradient silica gel chromatography (hexane/ethyl acetate 4:1 to 1:1) achieves ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. It has also been investigated for its antimicrobial properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes or receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation . The triazoloquinazoline structure allows for effective binding to the active sites of these enzymes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Substituent-Driven Variations in Activity
The biological and chemical profiles of [1,2,4]triazolo[1,5-c]quinazolines are highly dependent on substituents. Key analogs include:
- Antimicrobial Activity : Thiolate derivatives (e.g., 102c) exhibit potent antibacterial effects, attributed to the sulfur-containing moiety enhancing membrane penetration . The target compound’s methoxy groups may reduce cytotoxicity compared to halogenated analogs but require empirical validation.
- Receptor Binding: Substituents like furan (CGS 15943) or fluorine (2-(4-fluorophenyl)) modulate selectivity for adenosine or benzodiazepine receptors . The dimethoxyphenyl group’s electron-donating effects could alter binding affinity at these targets.
Isomerism and Physicochemical Properties
The position of the triazole ring ([1,5-c] vs. [4,3-c]) significantly impacts NMR shifts and melting points:
- [1,5-c] Isomers (e.g., compound 8) : Lower melting points and upfield-shifted protons in NMR compared to [4,3-c] isomers (e.g., compound 9) .
- [4,3-c] Isomers (e.g., compound 9) : Higher melting points (>250°C) and downfield-shifted C3-H/C5-H protons due to increased ring strain .
The target compound’s [1,5-c] configuration likely confers greater thermal stability than [4,3-c] analogs but less than fully aromatic systems.
Biological Activity
The compound 2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS No. 899965-17-4) is a heterocyclic organic molecule notable for its potential biological activities. This compound integrates a quinazolinone moiety with a triazole ring and is characterized by the presence of a 3,5-dimethoxyphenyl substituent. The structural features of this compound suggest significant pharmacological potential, especially in the realms of antimicrobial and anticancer activities.
Structural Characteristics
The molecular formula of this compound is . Its unique structure enhances lipophilicity and biological activity due to the methoxy groups on the phenyl ring.
Antimicrobial Properties
Research indicates that compounds containing triazole structures often exhibit antimicrobial activity. The inclusion of the dimethoxyphenyl group may further enhance this property. Preliminary studies suggest that this compound could inhibit various microbial strains including bacteria and fungi:
- Bacterial Activity : Triazole compounds have shown effectiveness against multidrug-resistant bacteria. The potential for this compound to act against such strains warrants further investigation.
- Fungal Activity : Similarly, triazole derivatives are known for their antifungal properties; thus, this compound may also exhibit such activity.
Anticancer Activity
The anticancer potential of compounds similar to this compound has been documented in various studies. For instance:
- Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. The evaluation of IC50 values indicates significant activity in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3,5-Dimethoxyphenyl)-... | HepG2 | 6.29 |
| 2-(3-methylphenyl)-... | HCT-116 | 2.44 |
These findings suggest that the compound may interact with cellular mechanisms to inhibit tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as kinase inhibitors. By targeting specific kinases involved in cancer progression and inflammatory processes, these compounds may exert therapeutic effects.
- DNA Interaction : Some studies have demonstrated that triazoloquinazoline derivatives can intercalate DNA. This interaction may disrupt DNA replication and transcription processes in cancer cells.
Case Studies and Research Findings
Recent research has explored various aspects of the biological activity of quinazoline and triazole derivatives:
- Anticancer Studies : A study highlighted the cytotoxic effects of related compounds against different cancer cell lines with varying IC50 values indicating their effectiveness.
- Antimicrobial Studies : Investigations into the antimicrobial efficacy of related triazole compounds indicate promising results against resistant bacterial strains .
Q & A
Q. Example Reaction Conditions :
How is structural characterization performed for triazoloquinazoline derivatives?
Basic Research Question
A combination of spectroscopic and analytical methods is essential:
- 1H NMR (400 MHz, DMSO-d6) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z = 377 [M+H]+ for the target compound) .
- Elemental Analysis : Validate C, H, N content (e.g., C: 65.2%, H: 4.5%, N: 18.3%) .
How can structure-activity relationship (SAR) studies optimize biological activity?
Advanced Research Question
Methodological Approach :
Vary Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxy vs. 3,5-dimethoxy) or halogens (F, Cl).
Assay Design : Test antimicrobial activity using standardized protocols (e.g., Mueller-Hinton agar, Staphylococcus aureus ATCC 25923) .
Data Correlation : Compare IC50 values against substituent electronic/hydrophobic parameters (Hammett constants, LogP).
Q. Example SAR Findings :
How should researchers address contradictory biological activity data across studies?
Advanced Research Question
Root Causes and Solutions :
- Purity Discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay Variability : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity.
- Solubility Issues : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
What functional groups critically influence reactivity and bioactivity?
Basic Research Question
- Triazoloquinazoline Core : Mediates π-π stacking with enzyme active sites (e.g., kinase targets) .
- 3,5-Dimethoxyphenyl Group : Enhances lipophilicity and membrane permeability .
- C-5 Position : Substituents here modulate steric interactions (e.g., cyclopropyl groups improve metabolic stability) .
What computational methods predict binding modes with biological targets?
Advanced Research Question
Methodology :
Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys721, Thr830 .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Pharmacophore Mapping : Identify essential H-bond acceptors (triazole N) and hydrophobic regions (dimethoxyphenyl) .
How is compound stability evaluated under experimental conditions?
Advanced Research Question
Protocol :
Thermal Stability : TGA analysis (decomposition >200°C indicates suitability for high-temp assays) .
Solution Stability : Monitor via UV-Vis (λmax = 320 nm) over 24 h in PBS (pH 7.4) .
Light Sensitivity : Store in amber vials; assess photodegradation under UV light (≤10% degradation in 6 h) .
What mechanistic insights exist for its enzyme inhibition?
Advanced Research Question
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
